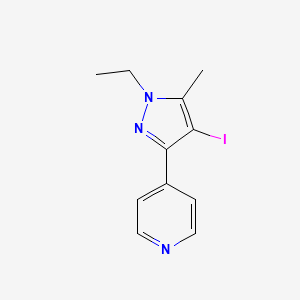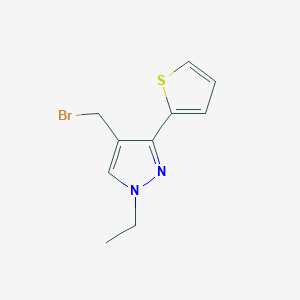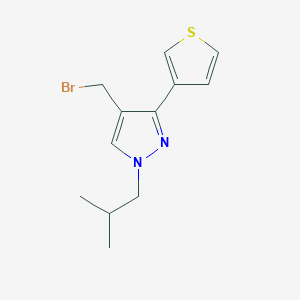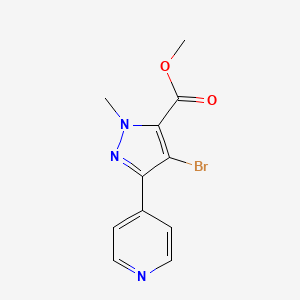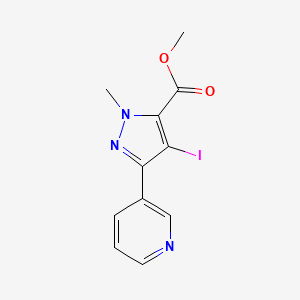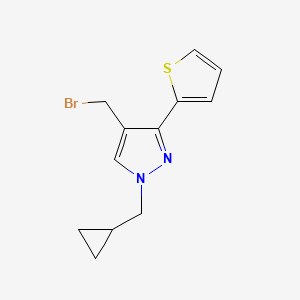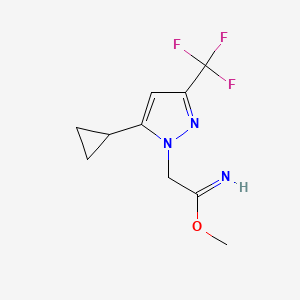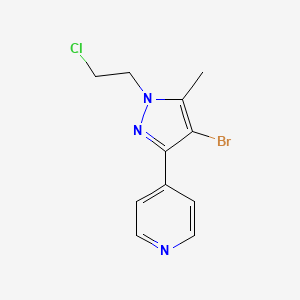
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
The compound “(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a cyclopentyl group, a pyrrolidine ring, a 1,2,3-triazole ring, and a methanol group . It belongs to the class of pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) attached to a cyclopentyl group (a five-membered ring of carbon atoms). Attached to the pyrrolidine ring is a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a methanol group is attached to the 4-position of the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some general properties can be inferred from its structure: it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Applications De Recherche Scientifique
Catalyst Applications
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been extensively studied for their catalytic properties. Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) synthesized a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst operates well under neat conditions or on water, with low catalyst loadings and short reaction times at room temperature, displaying compatibility with free amino groups, making it an outstanding catalyst for CuAAC reactions (Ozcubukcu et al., 2009). Furthermore, Etayo, Ayats, and Pericàs (2016) reported that tris(1,2,3-triazol-4-yl)methanols and derivatives, belonging to the same chemical family, have emerged as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions, including homogeneous and heterogenized catalytic systems (Etayo, Ayats, & Pericàs, 2016).
Corrosion Inhibition
In the field of corrosion science, triazole derivatives, closely related to the compound , have been studied as corrosion inhibitors. Ma, Qi, He, Tang, and Lu (2017) investigated the effectiveness of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its derivatives as corrosion inhibitors for mild steel in acidic medium, highlighting their strong interaction with the mild steel surface, leading to substantial inhibition efficiency (Ma, Qi, He, Tang, & Lu, 2017).
Synthesis and Structural Studies
The structural aspects and synthetic applications of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol derivatives have also been a focus. Anderson, Elliott, McAdam, Gordon, and Crowley (2013) conducted a systematic synthetic, spectroscopic, and computational study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands, which are structurally related to the compound , revealing insights into their electronic properties and potential applications in material science (Anderson et al., 2013).
Propriétés
IUPAC Name |
[1-(1-cyclopentylpyrrolidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,11-12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKMLGGZEOFSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481881.png)
